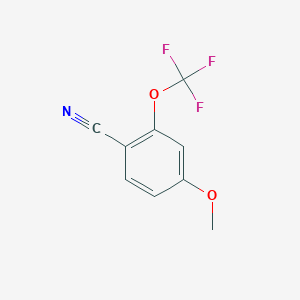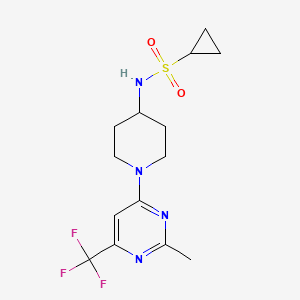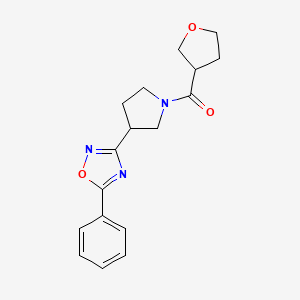![molecular formula C21H17NO7 B2487770 N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-32-1](/img/structure/B2487770.png)
N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyran and pyrazole derivatives involves multiple steps, including condensation reactions, crystallization processes, and the use of specific catalysts or reagents to achieve desired structures. For instance, related compounds are synthesized through processes that can include the formation of hydrogen-bonded dimers facilitated by N–H···O interactions and controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Another method involves three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex interactions and conformations. For example, a novel pyrazole derivative showcased twisted conformation between pyrazole and thiophene rings, with the structure being confirmed by single-crystal X-ray diffraction studies. The structure exhibits three-dimensional supramolecular self-assembly, characterized by intermolecular hydrogen bonds and π···π stacking interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include multi-component domino reactions, facilitating the synthesis of biologically significant heterocycles. For instance, DABCO-catalyzed domino reactions in water have been utilized for the synthesis of novel derivatives, highlighting the efficiency and environmental benefits of such methods (Mohebat et al., 2017).
Physical Properties Analysis
The physical properties, such as crystalline structures and solubility, are crucial for understanding the behavior and potential applications of these compounds. The crystal and molecular structures are often stabilized by intermolecular hydrogen bonds, and properties like thermal stability and decomposition can be studied through techniques like thermogravimetric analysis (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other compounds, are defined through various analyses, including spectroscopic methods and computational chemistry techniques. Studies often focus on the electronic structures, charge distribution, and potential for forming specific interactions, which are critical for applications in catalysis, materials science, and beyond (Karanewsky et al., 2016).
Aplicaciones Científicas De Investigación
Design and Synthesis for Antibacterial Agents
A study focused on the design, synthesis, and QSAR studies of analogs related to the compound, highlighting their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to evaluate their antibacterial and cytotoxic activities, indicating their potential in medicinal chemistry for developing new antibacterial agents without cytotoxic effects (Palkar et al., 2017).
Oxidation Processes for Chemical Synthesis
Research on the oxidation of related tetrahydrobenzofurans reveals an unprecedented transformation, leading to novel tetrahydrobenzofuran derivatives. This study showcases the compound's relevance in synthetic chemistry, particularly in the generation of new chemical structures through oxidation processes (Levai et al., 2002).
Antimicrobial Activity and SAR
A series of derivatives were synthesized to assess their antimicrobial activities and structure-activity relationships. Among these, certain compounds demonstrated potent antimicrobial activities, suggesting the compound's scaffold is a valuable starting point for developing new antimicrobial agents (Raju et al., 2010).
Herbicidal Activity
In agricultural research, derivatives of the compound were synthesized and evaluated for their herbicidal activity. The study found that certain substituents significantly enhance the herbicidal activity, indicating potential applications in developing new herbicides (Ohno et al., 2004).
Antiallergic Agents
Synthesis and evaluation of antiallergic agents based on the compound's framework revealed derivatives with potent antiallergic activity, comparable to existing treatments. This research highlights the compound's potential in developing new therapeutic agents for allergic conditions (Nohara et al., 1985).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO7/c1-25-15-4-2-3-13(7-15)10-26-20-11-27-19(9-16(20)23)21(24)22-14-5-6-17-18(8-14)29-12-28-17/h2-9,11H,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHXBFNPUBKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

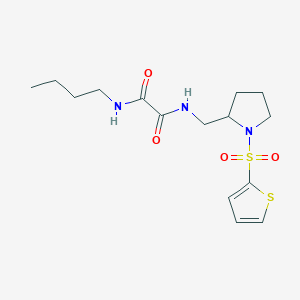

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
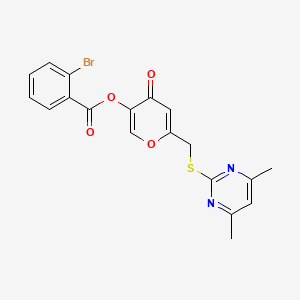
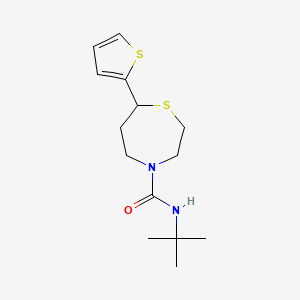
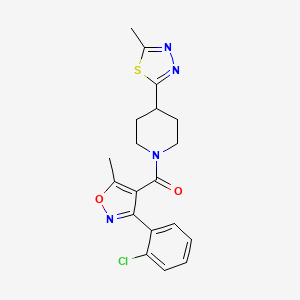
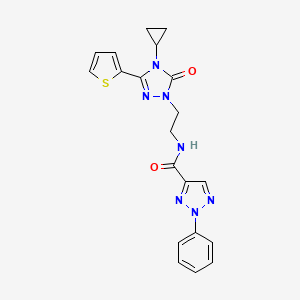
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
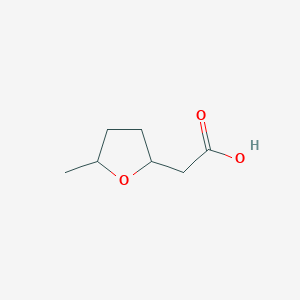
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
